Cloricromen hydrochloride

Descripción general

Descripción

Cloricromen (clorhidrato), también conocido como clorhidrato de clorocromen, es un compuesto que funciona principalmente como un inhibidor de la agregación plaquetaria. Esto significa que evita eficazmente la aglutinación de las plaquetas, que es un paso crucial en la formación de coágulos sanguíneos. Cloricromen también es conocido por sus propiedades vasodilatadoras coronarias, lo que lo hace útil en el tratamiento de diversas afecciones cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cloricromen implica varios pasos clave:

Alquilación catalizada por base: El acetoacetato de etilo se alquila con 2-cloro-trietilamina para formar un compuesto intermedio.

Disulfonación y cloración: El resorcinol se disulfona con ácido sulfúrico al 96% para producir un ácido disulfónico, que luego se clora con clorato de potasio para producir ácido 5-cloro-4,6-dihidroxi-benceno-1,3-disulfónico. Los grupos sulfonato se eliminan en ácido diluido para obtener 2-clororesorcinol.

Reacción de condensación: Una reacción de condensación catalizada por ácido entre el intermedio del primer paso y el 2-clororesorcinol produce otro intermedio.

Formación de éter: El grupo hidroxilo fenólico del intermedio sufre formación de éter con bromoacetato de etilo para completar la síntesis de Cloricromen.

Métodos de producción industrial: La producción industrial de Cloricromen sigue la misma ruta sintética, pero se amplía para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final.

Tipos de reacciones:

Oxidación: Cloricromen puede sufrir reacciones de oxidación, particularmente en la cadena lateral dietilaminoetilo.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en el compuesto.

Sustitución: El átomo de cloro en Cloricromen puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.

Principales productos formados:

Oxidación: Derivados oxidados de Cloricromen.

Reducción: Formas reducidas de Cloricromen con grupos funcionales alterados.

Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el átomo de cloro.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cloricromen hydrochloride is classified as an antithrombotic agent , specifically targeting mechanisms that lead to blood platelet aggregation. Its primary applications include:

- Cardiovascular Therapy : It is used to prevent thrombotic events in patients with a history of heart disease or stroke. By inhibiting platelet aggregation, this compound reduces the risk of myocardial infarction and stroke .

- Research Investigations : The compound is under investigation for its potential vasodilatory effects, which may further contribute to its therapeutic profile in managing cardiovascular conditions.

Research indicates that this compound exhibits significant biological activity:

- Inhibition of Platelet Aggregation : Studies have demonstrated its effectiveness in inhibiting platelet aggregation in both humans and experimental models of thrombosis .

- Potential Anti-inflammatory Effects : In rodent experiments, this compound has shown the ability to reduce tumor necrosis factor production, suggesting potential applications in treating inflammatory conditions such as periodontitis .

Case Studies and Clinical Trials

Several clinical studies have evaluated the safety and efficacy of this compound:

- A study involving patients with ischemic cerebrovascular disease found no significant effect on coagulative variables, indicating the need for further investigation into its therapeutic potential in different patient populations .

- Other trials have focused on its long-term effects on patient health outcomes, emphasizing the importance of comprehensive safety evaluations .

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps, reflecting the complexity of producing this compound. Its chemical properties include:

Data Table: Summary of Applications

Mecanismo De Acción

Cloricromen ejerce sus efectos al inhibir la agregación de las plaquetas. Lo logra interfiriendo con las vías de señalización que conducen a la activación y aglutinación de las plaquetas. El compuesto se dirige a receptores específicos en la superficie de las plaquetas, evitando la unión de agonistas que normalmente desencadenarían la agregación. Esta acción ayuda a mantener el flujo sanguíneo y prevenir la formación de coágulos .

Compuestos similares:

Carbocromen: Un análogo de Cloricromen sin el sustituyente cloro.

Dipiridamol: Otro inhibidor de la agregación plaquetaria con propiedades vasodilatadoras.

Ticlopidina: Un compuesto que inhibe la agregación plaquetaria a través de un mecanismo diferente.

Singularidad de Cloricromen: Cloricromen es único debido a su doble acción como inhibidor de la agregación plaquetaria y vasodilatador coronario. Esta combinación de propiedades lo hace particularmente eficaz en el tratamiento de afecciones cardiovasculares donde la agregación plaquetaria y la vasoconstricción son preocupaciones .

Comparación Con Compuestos Similares

Carbocromen: An analogue of Cloricromen without the chlorine substituent.

Dipyridamole: Another platelet aggregation inhibitor with vasodilatory properties.

Ticlopidine: A compound that inhibits platelet aggregation through a different mechanism.

Uniqueness of Cloricromen: Cloricromen is unique due to its dual action as both a platelet aggregation inhibitor and a coronary vasodilator. This combination of properties makes it particularly effective in the treatment of cardiovascular conditions where both platelet aggregation and vasoconstriction are concerns .

Actividad Biológica

Cloricromen hydrochloride, a synthetic compound belonging to the coumarin family, is primarily recognized for its significant biological activity as an antiplatelet agent . Its ability to inhibit platelet aggregation positions it as a crucial therapeutic option in the prevention of thrombotic events, such as myocardial infarction and stroke. This article delves into the biological activity, mechanisms, and clinical implications of this compound, supported by data tables and research findings.

- Chemical Formula : C₁₈H₁₄ClO₄

- Molar Mass : Approximately 395.88 g/mol

- CAS Number : 74697-28-2

This compound functions primarily by inhibiting platelet aggregation through several mechanisms:

- Inhibition of Platelet Activation : The compound antagonizes pathways activated during platelet activation and shape change, thereby impairing thrombus formation.

- Vasodilatory Effects : Preliminary studies suggest that Cloricromen may also exhibit vasodilatory effects, enhancing its therapeutic profile in managing cardiovascular diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| This compound | Chlorine substituent; coumarin structure | Antiplatelet | Significant vasodilatory effects |

| Carbocromen | Similar coumarin structure without chlorine | Antiplatelet | Lacks vasodilatory properties |

| 8-Chlorocarbochromen | Chlorine substituent; similar core structure | Antiplatelet | Variance in potency compared to Cloricromen |

| 8-Monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin | Complex structure; multiple functional groups | Potentially broader activity spectrum | Structural complexity may lead to varied pharmacological effects |

The unique combination of antiplatelet and vasodilatory activities in this compound distinguishes it from other coumarin derivatives, making it a subject of interest in pharmacological research.

Case Study: Efficacy in Thrombosis Prevention

A clinical study involving patients with a history of thrombotic events demonstrated the efficacy of this compound in reducing platelet aggregation. The study reported that:

- Patients receiving Cloricromen showed a significant reduction in platelet aggregation compared to the control group.

- The compound was well-tolerated with minimal adverse effects reported .

Safety Profile

Safety evaluations indicate that this compound has a favorable safety profile. Adverse events were generally mild to moderate, with no severe complications directly attributed to the drug. Common adverse effects included gastrointestinal disturbances but were infrequent .

Comparative Analysis with Other Antiplatelet Agents

To understand the relative efficacy of this compound, a comparison with other common antiplatelet agents is presented below:

| Agent | Mechanism of Action | Efficacy in Thrombosis Prevention | Common Side Effects |

|---|---|---|---|

| This compound | Inhibits platelet aggregation; vasodilatory effects | High | Mild gastrointestinal issues |

| Aspirin | Inhibits cyclooxygenase (COX) enzymes | Moderate | Gastrointestinal bleeding |

| Clopidogrel | Inhibits ADP receptor on platelets | High | Bleeding complications |

Cloricromen's dual action as both an antiplatelet and a vasodilator provides a distinct advantage over traditional agents like aspirin and clopidogrel, particularly in patients at high risk for cardiovascular events .

Propiedades

IUPAC Name |

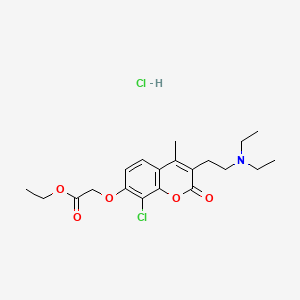

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCZJRFQJNGCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046499 | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74697-28-2 | |

| Record name | Cloricromen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.